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molecular formula C7H8O3 B8785688 6-ethyl-4-hydroxy-2H-pyran-2-one CAS No. 36795-97-8

6-ethyl-4-hydroxy-2H-pyran-2-one

Cat. No. B8785688
M. Wt: 140.14 g/mol
InChI Key: IETIERQJAXZVEP-UHFFFAOYSA-N
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Patent
US07879846B2

Procedure details

The following is based on the procedure disclosed in Deshpande, V. H. et al. Indian Journal of Chemistry, 35, pp. 790-793 (1996). Compound V (57.65 g, 411 mmol) was placed in an oven dried 2000 mL three-neck flask and dissolved in dry acetone (1500 ml). To this solution was added potassium carbonate (74 g, 540 mmoles) and dimethylsulfate (51 ml, 540 mmoles). The flask was equipped with a water condenser and mechanical stirrer. The mixture was heated to reflux for 3.5 hours. Analysis by LCMS showed reaction to be complete. Therefore the reaction was cooled to room temperature and the solids removed by filtration. The solvent of the filtrate was removed by rotary evaporation. The yellow oily residue left behind was purified by silica gel chromatography eluting with a gradient of 10% to 50% ethyl acetate in hexanes. The appropriate fractions were collected and concentrated by rotary evaporation to yield compound W (40.55 g, 61%) as a yellow solid. 1H NMR CDCl3 δ: 5.78 (s, 1H), 5.42 (s, 1H), 3.80 (s, 3H), 2.51 (q, 2H, J=8.0 Hz), 1.22 (t, 3H, J=8.0 Hz). ESMS m/z: 155 [M+H+].
Quantity
57.65 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[O:8][C:7](=[O:9])[CH:6]=[C:5]([OH:10])[CH:4]=1)[CH3:2].[C:11](=O)([O-])[O-].[K+].[K+].COS(OC)(=O)=O>>[CH2:1]([C:3]1[O:8][C:7](=[O:9])[CH:6]=[C:5]([O:10][CH3:11])[CH:4]=1)[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
57.65 g
Type
reactant
Smiles
C(C)C1=CC(=CC(O1)=O)O
Step Two
Name
Quantity
74 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
51 mL
Type
reactant
Smiles
COS(=O)(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried 2000 mL three-neck flask
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dry acetone (1500 ml)
CUSTOM
Type
CUSTOM
Details
The flask was equipped with a water condenser and mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
the solids removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent of the filtrate was removed by rotary evaporation
WAIT
Type
WAIT
Details
The yellow oily residue left
CUSTOM
Type
CUSTOM
Details
behind was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 10% to 50% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
The appropriate fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=CC(O1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 40.55 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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